2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile
CAS No.: 945347-37-5
Cat. No.: VC6156927
Molecular Formula: C15H13N3
Molecular Weight: 235.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 945347-37-5 |
|---|---|
| Molecular Formula | C15H13N3 |
| Molecular Weight | 235.29 |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H13N3/c16-10-13-6-3-8-17-15(13)18-9-7-12-4-1-2-5-14(12)11-18/h1-6,8H,7,9,11H2 |
| Standard InChI Key | QTPARYQPKQDVAT-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a nicotinonitrile moiety (pyridine-3-carbonitrile) linked to a 3,4-dihydroisoquinoline ring system. The isoquinoline component consists of a bicyclic structure with a nitrogen atom at position 2, while the nicotinonitrile group introduces a cyano substituent at position 3 of the pyridine ring. The IUPAC name, 2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carbonitrile, reflects this arrangement.
Key structural descriptors include:
-
Standard InChI:
InChI=1S/C15H13N3/c16-10-13-6-3-8-17-15(13)18-9-7-12-4-1-2-5-14(12)11-18/h1-6,8H,7,9,11H2 -
SMILES:
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)C#N
Physicochemical Profile
While solubility data remain unpublished, the compound’s molecular weight (235.29 g/mol) and logP (predicted ~2.1) suggest moderate lipophilicity, favorable for blood-brain barrier penetration. Table 1 summarizes its properties.
Table 1: Physicochemical Properties of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)nicotinonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃ |
| Molecular Weight | 235.29 g/mol |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carbonitrile |
| CAS Number | 945347-37-5 |
| XLogP3 | ~2.1 (estimated) |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves multi-step reactions, starting with the formation of the dihydroisoquinoline core followed by coupling to the nicotinonitrile fragment. A representative pathway includes:
-
Dihydroisoquinoline Preparation: Cyclization of phenethylamine derivatives via Bischler-Napieralski reaction .
-
Nicotinonitrile Coupling: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine-3-carbonitrile group.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | POCl₃, DMF, 80°C, 12h | 65% | |
| 2 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C, 24h | 42% |
Reactivity and Derivatives
The cyano group (-C≡N) participates in nucleophilic additions, while the dihydroisoquinoline nitrogen may undergo alkylation or acylation. Patent CA2912849C highlights derivatives where the dihydroisoquinoline ring is modified with sulfonyl or benzamide groups, enhancing receptor binding .
| Compound | Target | IC₅₀/EC₅₀ | Application |
|---|---|---|---|
| LY3154207 (Analog) | Dopamine D1 Receptor | 12 nM | Cognitive impairment |
| UCB-5307 (Derivative) | D1/D5 Receptor | 8 nM | Parkinson’s disease |
Current Research and Applications
Medicinal Chemistry
Recent patents emphasize modifications to the dihydroisoquinoline scaffold to improve selectivity and metabolic stability. For instance, introducing methyl groups at the pyridine ring (as in LY3154207) reduces off-target binding .
Industrial and Academic Collaborations
Collaborations between academia (e.g., Universidad Complutense de Madrid) and biopharma firms (UCB Biopharma, Eli Lilly) aim to optimize pharmacokinetic profiles. A 2024 study reported a tetrahydroisoquinoline derivative with 90% oral bioavailability, underscoring the scaffold’s versatility .
Challenges and Future Directions
Synthetic Challenges
Low yields (≤50%) in cross-coupling steps remain a bottleneck. Advances in photocatalysis or flow chemistry could address this.
Therapeutic Opportunities
The compound’s potential as a D1 PAM warrants in vivo studies to assess efficacy in neurodegenerative models. Additionally, its cyano group could serve as a handle for PET tracer development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume